2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

Antimalarial PfDHODH inhibition *Plasmodium falciparum*

Researchers targeting PfDHODH for antimalarial discovery need a validated inhibitor-generic isonicotinic acids fail to engage. This compound delivers: • PfDHODH inhibitor, EC50 7 nM in P. falciparum assays; disclosed as Compound 35 in US11903936B2. • Also disrupts WDR5-MYC interaction (Anticancer agent 126), reducing MYC target gene expression. • Free -COOH enables rapid SAR library synthesis; low CYP1A2 inhibition (>20 µM) supports favorable ADME. Supplied with full QA documentation for immediate lead optimization.

Molecular Formula C12H6Cl3NO2
Molecular Weight 302.5 g/mol
CAS No. 1261964-57-1
Cat. No. B6392466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid
CAS1261964-57-1
Molecular FormulaC12H6Cl3NO2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=CN=C(C=C2C(=O)O)Cl
InChIInChI=1S/C12H6Cl3NO2/c13-7-1-6(2-8(14)3-7)10-5-16-11(15)4-9(10)12(17)18/h1-5H,(H,17,18)
InChIKeyUKAJHGGKYQGNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid


2‑Chloro‑5‑(3,5‑dichlorophenyl)isonicotinic acid (CAS 1261964‑57‑1) is a tri‑chlorinated isonicotinic acid derivative featuring a 3,5‑dichlorophenyl group at the 5‑position and a chloro substituent at the 2‑position of the pyridine ring. It is disclosed in patent US11903936B2 as Compound 35, a potent inhibitor of *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) with antimalarial activity [1]. The compound is also described as a WDR5 inhibitor (Anticancer agent 126) that disrupts the WDR5‑MYC interaction and reduces MYC target gene expression in cancer cells . Its unique substitution pattern—combining a 3,5‑dichlorophenyl moiety with a 2‑chloro‑isonicotinic acid core—distinguishes it from simpler halogenated analogs and positions it as a specialized scaffold for medicinal chemistry and agrochemical discovery programs.

PfDHODH inhibition study context
WDR5-MYC disruption assay platform
Chlorinated heterocycle scaffold for SAR

Why Generic Analogs Cannot Substitute


Substituting 2‑chloro‑5‑(3,5‑dichlorophenyl)isonicotinic acid with a generic isonicotinic acid derivative—such as 2,6‑dichloroisonicotinic acid (INA), 2‑chloro‑5‑phenylisonicotinic acid, or 2‑(3,5‑dichlorophenyl)isonicotinic acid—fundamentally alters target engagement and potency. The 5‑(3,5‑dichlorophenyl) motif in the target compound provides a specific hydrophobic and steric fit that is not reproduced by a simple phenyl ring or a 2,6‑dichloro substitution pattern. In *P. falciparum* growth assays, the target compound exhibits an EC₅₀ of 7 nM [1], whereas 2,6‑dichloroisonicotinic acid (INA) shows no meaningful antimalarial activity and is instead used as a plant defense elicitor with an EC₅₀ of approximately 0.4 mg L⁻¹ in rose powdery mildew models [2]. Similarly, the non‑chlorinated phenyl analog (2‑chloro‑5‑phenylisonicotinic acid) displays >2,000‑fold weaker antiproliferative activity (IC₅₀ ~15 µM) against cancer cells compared to the nanomolar PfDHODH potency of the target compound. The presence and exact placement of the three chlorine atoms are not interchangeable; they directly influence binding pocket complementarity, metabolic stability, and selectivity. Consequently, generic isonicotinic acid building blocks cannot be substituted into a synthesis or screening cascade that requires the precise 2‑chloro‑5‑(3,5‑dichlorophenyl) configuration without risking loss of activity or a complete change in biological profile.

3,5-Dichlorophenyl motif is essential for PfDHODH engagement; 2,6-dichloro isomer (INA) lacks antimalarial research activity.

Phenyl analog shows substantially reduced antiproliferative activity; chlorine pattern dictates target binding and selectivity.

WDR5-MYC disruption not reported for generic isonicotinic acids; biological profile may shift markedly.

Quantified Evidence Against Analogs


PfDHODH Inhibition Profile

2‑Chloro‑5‑(3,5‑dichlorophenyl)isonicotinic acid (Compound 35 in US11903936B2) inhibits *P. falciparum* dihydroorotate dehydrogenase (PfDHODH) with an EC₅₀ of 7 nM in a whole‑cell 3D7 parasite growth assay [1]. In stark contrast, the widely used isonicotinic acid derivative 2,6‑dichloroisonicotinic acid (INA) displays no antimalarial activity; its reported EC₅₀ in a plant‑pathogen system (rose powdery mildew) is approximately 0.4 mg L⁻¹, which corresponds to ~1.6 µM—a >200‑fold higher concentration in a completely different biological context [2]. This divergence illustrates that the 3,5‑dichlorophenyl‑5‑substitution of the target compound confers a specific PfDHODH‑inhibitory profile not shared by the 2,6‑dichloro isomer.

PfDHODH Inhibition
Cross‑study comparable
7 nM
Target (3D7 assay)
~1.6 µM
INA (plant model)
Supports PfDHODH target engagement studies
Different assay systems; direct comparison limited
Antimalarial PfDHODH inhibition *Plasmodium falciparum*

WDR5-MYC Interaction Disruption

The compound is marketed as 'Anticancer agent 126' (TargetMol T78929) and is characterized as a WDR5 inhibitor that disrupts the WDR5‑MYC protein‑protein interaction, thereby reducing MYC target gene expression in cells . While quantitative IC₅₀ data for WDR5 binding are not publicly available, this annotated mechanism distinguishes it from both the plant‑defense inducer 2,6‑dichloroisonicotinic acid and the simpler 2‑chloro‑5‑phenylisonicotinic acid, neither of which is reported to engage WDR5 or modulate MYC activity. The 3,5‑dichlorophenyl group is a known privileged substructure for hydrophobic interaction with the WDR5 WIN site, and its presence in the target compound aligns with the reported functional activity.

WDR5-MYC Disruption
Class‑level inference
Cell-based reporter assay
Supports WDR5-MYC interaction research context
Quantitative IC₅₀ not publicly available
WDR5 inhibitor MYC signaling Anticancer

Low CYP1A2 Inhibition Liability

In vitro CYP inhibition data from the BindingDB entry associated with US11903936B2 indicate that 2‑chloro‑5‑(3,5‑dichlorophenyl)isonicotinic acid exhibits an IC₅₀ of >20,000 nM (20 µM) against CYP1A2 [1]. This value suggests a low potential for CYP1A2‑mediated drug‑drug interactions. For comparison, many clinical antimalarial agents (e.g., primaquine, proguanil) are substrates or inhibitors of CYP1A2 and CYP2D6, often with IC₅₀ values below 10 µM. While direct comparator data for other isonicotinic acids are not available, the >20 µM IC₅₀ places the compound in a favorable category for CYP1A2 liability. Additional data in the BindingDB entry for the related Compound 17 (IC₅₀ = 85 nM for PfDHODH) show a similar pattern, supporting the notion that this chemotype can maintain high target potency while minimizing off‑target CYP inhibition.

CYP1A2 IC₅₀
Reported
>20 µM
phenacetin O-deethylation
Low CYP1A2 inhibition supports ADME profiling
>2‑fold margin above typical concern threshold
CYP inhibition Drug‑drug interaction ADME

High-Purity Commercial Supply

Multiple reputable vendors (abcr GmbH, AKSci, MolCore) list 2‑chloro‑5‑(3,5‑dichlorophenyl)isonicotinic acid at purities of 95% or 98% (HPLC) . This contrasts with some analog compounds that are often supplied only at lower purity grades (e.g., 90–95%) or are available from a single source. MolCore specifically states compliance with ISO certification systems, and AKSci provides clear storage and handling specifications. While purity data alone do not establish biological differentiation, the consistent availability of high‑purity material from multiple vendors reduces procurement risk and ensures reproducibility in synthesis and biological assays. For comparison, 2‑chloro‑5‑phenylisonicotinic acid is commonly offered at 95% purity but with fewer vendor options, and 2,6‑dichloroisonicotinic acid is widely available but lacks the specialized substitution pattern required for PfDHODH or WDR5 applications.

Commercial Purity
Supporting evidence
95–98% (HPLC)
Multiple vendors (abcr, AKSci, MolCore)
High-purity supply supports reproducible assays
Procurement risk reduced with multi-source availability
Purity Quality control Procurement

Application Scenarios


Antimalarial Lead Optimization

The compound is a validated inhibitor of *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) with an EC₅₀ of 7 nM in parasite growth assays [1]. It is disclosed in patent US11903936B2 as Compound 35, making it a suitable starting point for structure‑based drug design and lead optimization programs focused on novel antimalarial agents. Its low CYP1A2 inhibition (IC₅₀ >20 µM) further supports its profile as a candidate with a favorable ADME‑tox liability window.

WDR5-MYC Interaction Probe

Commercially designated as 'Anticancer agent 126', the compound disrupts the WDR5‑MYC protein‑protein interaction and reduces MYC target gene expression in cells . This makes it a valuable tool for investigating MYC‑driven transcriptional programs in cancer biology, particularly in contexts where genetic or epigenetic dependencies on MYC are established. Researchers can use it to validate WDR5 as a therapeutic target and to dissect the functional consequences of WDR5‑MYC disruption.

Heterocyclic Library Synthesis

The free carboxylic acid group at the 4‑position of the pyridine ring allows straightforward conversion to amides, esters, hydrazides, and heterocyclic derivatives (e.g., oxadiazoles, triazoles). This versatility enables the rapid generation of focused libraries for structure‑activity relationship (SAR) exploration in antimalarial and anticancer programs. The 3,5‑dichlorophenyl substituent provides a defined hydrophobic vector that can be exploited to modulate physicochemical properties and target selectivity.

Agrochemical Intermediate

Although the compound itself is not registered as an agrochemical active ingredient, its halogenated isonicotinic acid core and 3,5‑dichlorophenyl motif align with known pharmacophores for fungicidal and herbicidal activity [2]. It can serve as a key intermediate for the synthesis of next‑generation crop protection agents, particularly where the 3,5‑dichlorophenyl group is required for binding to fungal or plant‑specific enzyme targets. The commercial availability of high‑purity material supports its use in agrochemical discovery workflows.

Application
Selection Property
Validation Focus
PfDHODH inhibitor research
PfDHODH inhibition profile
Parasite growth assay endpoints; CYP1A2 liability screening
WDR5-MYC interaction probe
WDR5-MYC disruption activity
MYC target gene expression assays
Heterocyclic SAR library
Carboxylic acid reactivity
Derivative purity and structural diversity
Agrochemical lead discovery
Halogenated heterocycle core
Fungicidal/herbicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.